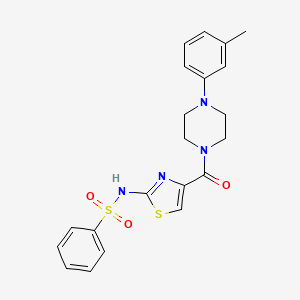

N-(4-(4-(m-tolyl)piperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide

Description

N-(4-(4-(m-tolyl)piperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a piperazine moiety, and a benzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name |

N-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S2/c1-16-6-5-7-17(14-16)24-10-12-25(13-11-24)20(26)19-15-29-21(22-19)23-30(27,28)18-8-3-2-4-9-18/h2-9,14-15H,10-13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCDEHHMTUSPLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(m-tolyl)piperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.

Attachment of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction where the thiazole derivative reacts with m-tolylpiperazine.

Formation of the Benzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound with benzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Amide Group (Piperazine-1-carbonyl)

The carbonyl group participates in nucleophilic acyl substitution:

-

Condensation with Amines : Forms secondary amides or imines under acidic/basic conditions.

-

Hydrolysis : Under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the amide bond cleaves to yield carboxylic acid and piperazine derivatives.

Sulfonamide Group

The benzenesulfonamide moiety exhibits limited reactivity under mild conditions but can undergo:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the nitrogen atom in the presence of a base (e.g., K₂CO₃) .

-

Hydrolysis : Requires extreme conditions (e.g., concentrated H₂SO₄, 100°C) to yield sulfonic acid and aniline derivatives .

Thiazole Ring

-

Electrophilic Substitution : Electron-deficient thiazoles (due to sulfonamide/amide groups) resist nitration or sulfonation but may undergo halogenation at the 5-position under radical conditions .

-

Ring-Opening Reactions : Strong reducing agents (e.g., LiAlH₄) can reduce the thiazole to a thiol-containing dihydro intermediate .

Table 2: Reaction Conditions and Outcomes

Biological Activity and Reaction Implications

-

Enzyme Inhibition : The sulfonamide group enhances binding to carbonic anhydrase II (CA II) via zinc coordination, with Kᵢ values in the µM range .

-

Structure-Activity Relationship (SAR) :

Degradation Pathways

-

Photodegradation : UV exposure (254 nm) leads to sulfonamide S-N bond cleavage, forming sulfonic acid and amine fragments .

-

Oxidative Degradation : H₂O₂/Fe²⁺ generates sulfoxide derivatives, reducing bioactivity .

This compound’s reactivity is governed by its hybrid architecture, with the sulfonamide and amide groups dictating stability and the thiazole ring enabling targeted modifications. Further studies are needed to explore its catalytic applications and metabolic pathways.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The thiazole ring is known for its role in various antimicrobial agents. Studies have shown that derivatives of thiazoles can inhibit bacterial growth, suggesting that N-(4-(4-(m-tolyl)piperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide may possess similar activities .

Anti-inflammatory Effects

The sulfonamide group is often associated with anti-inflammatory activity. Compounds containing piperazine and sulfonamide moieties have demonstrated efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines. This compound's potential to modulate inflammatory pathways makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of piperazine derivatives. The compound may exert protective effects against neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress . This aspect warrants further exploration, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the efficacy of this compound. Research has indicated that modifications at specific positions on the thiazole and piperazine rings can significantly affect biological activity.

Key Findings from SAR Studies:

- Position Modifications : Variations at the 4-position of the thiazole ring have been shown to enhance binding affinity to target proteins, improving overall potency.

- Substituent Effects : The introduction of electron-donating or withdrawing groups on the benzene ring influences the compound's lipophilicity and solubility, impacting its pharmacokinetic properties .

Table: Summary of SAR Modifications

| Modification Position | Effect on Activity | Optimal Substituent |

|---|---|---|

| Thiazole 4-position | Increased potency | Electron-donating groups |

| Piperazine N-position | Enhanced receptor binding | Aromatic substituents |

| Benzene ring | Improved solubility | Alkyl groups |

Case Study 1: Antimicrobial Efficacy

A study investigated a series of thiazole-based compounds for their antimicrobial properties against various bacterial strains. This compound showed promising results, inhibiting growth in Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that this compound could significantly reduce TNF-alpha levels in activated macrophages, suggesting its role as an anti-inflammatory agent. Further research is needed to elucidate the precise mechanisms involved in these effects .

Mechanism of Action

The mechanism of action of N-(4-(4-(m-tolyl)piperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share structural similarities and are also studied for their biological activities.

Piperazine Derivatives: Compounds such as 1-(2-pyridyl)piperazine are known for their pharmacological properties.

Benzenesulfonamide Derivatives: Sulfonamide drugs like sulfamethoxazole are widely used as antibiotics.

Uniqueness

N-(4-(4-(m-tolyl)piperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide is unique due to its combination of a thiazole ring, piperazine moiety, and benzenesulfonamide group, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in drug discovery and development.

Biological Activity

N-(4-(4-(m-tolyl)piperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of m-Tolylpiperazine : The reaction of m-toluidine with piperazine in the presence of a catalyst.

- Carbonylation : The resultant piperazine derivative is reacted with a carbonylating agent to form the piperazine-1-carbonyl derivative.

- Thiazole Coupling : This derivative is then coupled with thiazole using appropriate coupling reagents, leading to the formation of the target compound.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, thiazolidinone derivatives have shown efficacy against hepatitis C virus (HCV) NS5B RNA polymerase, with IC50 values around 31.9 μM . Although specific data on the target compound is limited, its structural analogs suggest potential antiviral applications.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives possess notable antibacterial properties. Compounds within this class have shown effectiveness against various Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM . The mechanism often involves the inhibition of bacterial protein synthesis, which is critical for bacterial growth and replication.

Antitumor Effects

Several studies have explored the antitumor potential of benzamide derivatives. For example, certain compounds exhibited significant antitumor effects in clinical settings, suggesting that modifications in the benzamide structure can enhance therapeutic efficacy . The specific activity of this compound in this context remains to be fully characterized.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. For instance, compounds containing the thiazole moiety have been shown to modulate enzyme activity, impacting pathways critical for cell proliferation and survival .

Case Studies and Research Findings

Q & A

Basic: What synthetic strategies are employed for the preparation of N-(4-(4-(m-tolyl)piperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide?

The synthesis typically involves multi-step heterocyclization and coupling reactions. Key steps include:

- N-Formylation : Catalytic N-formylation of piperazine derivatives using sulfated tungstate under mild conditions to generate intermediates like 4-iso-propylpiperazine-1-carbaldehyde .

- Thiazole Ring Formation : Reaction of N-(benzo[d]thiazol-2-yl)-2-chloroacetamides with NH₄SCN in ethanol under reflux to form thiazolidin-4-one intermediates .

- Final Coupling : Condensation of intermediates with benzenesulfonamide derivatives via nucleophilic substitution or carbodiimide-mediated coupling .

Methodological Tip: Monitor reaction progress using TLC and purify intermediates via column chromatography with gradients of ethyl acetate/hexane.

Basic: How is structural characterization performed for this compound and its intermediates?

Characterization relies on spectroscopic and analytical techniques:

- FTIR : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, S=O at ~1150–1250 cm⁻¹) and confirms heterocycle formation .

- ¹H/¹³C NMR : Resolves piperazine and thiazole proton environments (e.g., piperazine CH₂ at δ 2.5–3.5 ppm; thiazole protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Confirms purity (>95%) and stoichiometry .

Basic: What in vitro biological screening methods are used to evaluate its antimicrobial activity?

Antimicrobial efficacy is assessed via:

- Minimum Inhibitory Concentration (MIC) : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC ranges of 4–64 µg/mL .

- Zone of Inhibition : Disk diffusion assays to compare activity against fungal strains like C. albicans .

Note: Include positive controls (e.g., ciprofloxacin) and solvent controls to validate results .

Advanced: How do structural modifications (e.g., substituents on the piperazine or thiazole rings) influence antimicrobial efficacy?

Structure-activity relationship (SAR) studies reveal:

- Piperazine Substituents : Bulky groups (e.g., m-tolyl) enhance lipophilicity and membrane penetration, improving MIC values .

- Thiazole Modifications : Electron-withdrawing groups (e.g., sulfonamide) increase hydrogen-bonding interactions with microbial targets .

- Fluorine Incorporation : Fluorinated analogs (e.g., 2-fluorophenyl) show enhanced metabolic stability but require optimization to balance toxicity .

Experimental Design: Synthesize derivatives systematically and compare MIC trends using ANOVA to identify statistically significant improvements .

Advanced: What computational methods are employed to predict binding modes and target interactions?

- Molecular Docking : Simulates interactions with bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina or Schrödinger Suite .

- TD-DFT/NBO Analysis : Evaluates frontier molecular orbitals (FMOs) and charge distribution to rationalize reactivity and binding affinity .

- MD Simulations : Assesses stability of ligand-target complexes over 100 ns trajectories in explicit solvent .

Data Interpretation: Correlate computed binding energies (ΔG) with experimental MICs to validate targets .

Advanced: How can contradictory biological data (e.g., variable MICs across studies) be resolved?

Contradictions may arise from:

- Strain Variability : Use standardized strains (e.g., ATCC) and report resistance profiles .

- Assay Conditions : Control pH, temperature, and inoculum size rigorously; replicate experiments ≥3 times .

- Compound Stability : Perform stability studies in DMSO/PBS and confirm purity via HPLC before assays .

Resolution Strategy: Meta-analysis of published data to identify consensus trends or outliers .

Advanced: What strategies optimize yield and scalability for multi-step syntheses?

- Catalyst Screening : Compare homogeneous (e.g., DCC) vs. heterogeneous (e.g., sulfated tungstate) catalysts for greener syntheses .

- Flow Chemistry : Implement continuous-flow reactors for hazardous steps (e.g., thiazole cyclization) to improve safety and yield .

- Crystallization Optimization : Use XRPD and DSC to identify stable polymorphs for scalable purification .

Advanced: How is metabolic stability assessed in preclinical development?

- Microsomal Assays : Incubate with rat/human liver microsomes and quantify parent compound via LC-MS/MS .

- CYP450 Inhibition : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

- Biliary Excretion Studies : Radiolabeled compound administration in rodents to track metabolite profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.